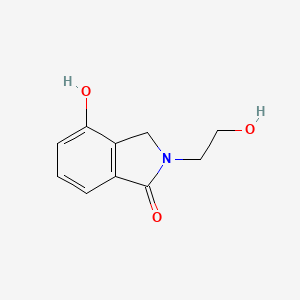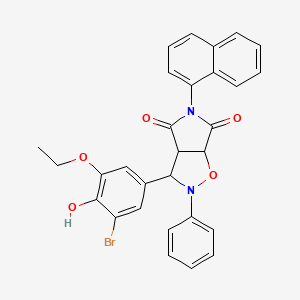![molecular formula C10H17I2NO B12628481 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-58-4](/img/structure/B12628481.png)
2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C10H17I2NO It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the iodination of a precursor molecule. One common method involves the reaction of 2-tert-pentyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atoms or to convert the oxazole ring into other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide, ammonia, or alkyl halides.
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated products .
Aplicaciones Científicas De Investigación
2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s iodine atoms make it useful in radiolabeling studies for tracking biological processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Additionally, the oxazole ring can interact with nucleophilic sites on proteins or nucleic acids, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-5H-1,3-oxazole
- 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
The uniqueness of 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole lies in its specific substitution pattern and the presence of two iodine atoms. This makes it particularly useful in applications requiring high-density iodine labeling or specific reactivity patterns that are not achievable with other similar compounds .
Propiedades
Número CAS |
918522-58-4 |
|---|---|
Fórmula molecular |
C10H17I2NO |
Peso molecular |
421.06 g/mol |
Nombre IUPAC |
2-[1-iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C10H17I2NO/c1-4-10(5-11,6-12)8-13-9(2,3)7-14-8/h4-7H2,1-3H3 |
Clave InChI |
HASCTHKLYKBHDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CI)(CI)C1=NC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


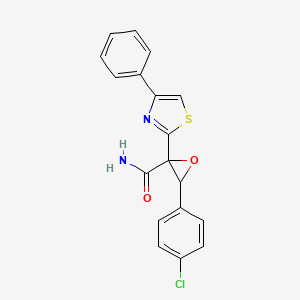

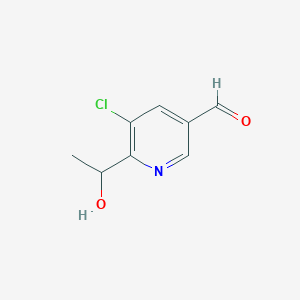
![(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12628405.png)
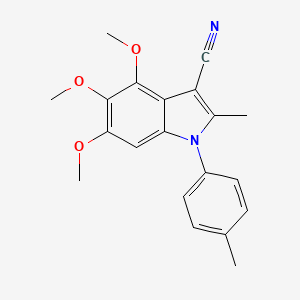
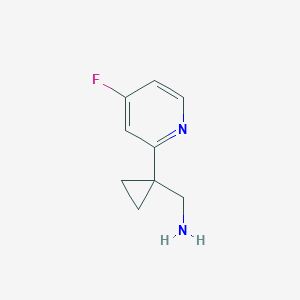
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
